Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Substitution Reactions: The introduction of the ethoxyphenyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 2-ethoxyaniline under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group. This can be done using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the chemical industry.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Lacks the ethoxyphenyl group, resulting in different chemical properties and biological activities.
2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: The carboxylic acid group instead of the ethyl ester affects its solubility and reactivity.
4-methyl-1,3-thiazole-5-carboxylate derivatives: Variations in the substituents on the thiazole ring can lead to different pharmacological profiles and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-19-12-9-7-6-8-11(12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICHAZTZXYUNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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